4-(But-3-yn-1-yl)-2,2-dimethylmorpholine
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Overview
Description
4-(But-3-yn-1-yl)-2,2-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the nitrogen atom of the morpholine ring, along with two methyl groups at the 2-position of the ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine typically involves the reaction of 2,2-dimethylmorpholine with but-3-yn-1-yl tosylate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C) for several days to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(But-3-yn-1-yl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(But-3-yn-1-yl)-2,2-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes. Its reactivity makes it suitable for creating polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(But-3-yn-1-yl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptor proteins. The but-3-yn-1-yl group allows for the formation of covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Butynyl tosylate: Similar in structure but lacks the morpholine ring.
4-(But-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine: Contains a piperazine ring instead of a morpholine ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and different functional groups.
Uniqueness
4-(But-3-yn-1-yl)-2,2-dimethylmorpholine is unique due to the presence of both the morpholine ring and the but-3-yn-1-yl group This combination provides a distinct set of chemical properties and reactivity patterns that are not found in the similar compounds listed above
Properties
IUPAC Name |
4-but-3-ynyl-2,2-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQOQUKOUFXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341194-07-7 |
Source
|
Record name | 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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